Cas no 81381-67-1 (1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one)

1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one structure
81381-67-1 structure
Nome del prodotto:1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one
Numero CAS:81381-67-1
MF:C33H30O9
MW:570.585910320282
CID:1803679
PubChem ID:157791

1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one
    • 11H-Benzofuro(3,2-b)(1)benzopyran-11-one, 2-(5,6-dihydro-9-hydroxy-2-methyl-2,6-methano-2H-1-benzoxocin-4-yl)-5a,10a-dihydro-1,3,5a,8-tetrahydroxy-10a-(3-methyl-2-butenyl)-
    • DTXSID901001957
    • C17870
    • 1,3,5a,8-Tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b][1]benzopyran-11-one
    • 81381-67-1
    • 1,3,5a,8-Tetrahydroxy-2-(5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl)-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
    • 1,3,5a,8-tetrahydroxy-2-(5-hydroxy-9-methyl-8-oxatricyclo(7.3.1.02,7)trideca-2(7),3,5,10-tetraen-11-yl)-10a-(3-methylbut-2-enyl)-(1)benzofuro(3,2-b)chromen-11-one
    • Inchi: InChI=1S/C33H30O9/c1-16(2)8-9-32-30(38)28-26(42-33(32,39)22-7-5-20(35)12-25(22)41-32)13-23(36)27(29(28)37)18-10-17-14-31(3,15-18)40-24-11-19(34)4-6-21(17)24/h4-8,11-13,15,17,34-37,39H,9-10,14H2,1-3H3
    • Chiave InChI: UIIUFSXWGFBRFW-UHFFFAOYSA-N
    • Sorrisi: CC(=CCC12C(=O)C3=C(C=C(C(=C3O)C4=CC5(CC(C4)C6=C(O5)C=C(C=C6)O)C)O)OC1(C7=C(O2)C=C(C=C7)O)O)C

Proprietà calcolate

  • Massa esatta: 570.189
  • Massa monoisotopica: 570.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 3
  • Complessità: 1160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.2
  • Superficie polare topologica: 146Ų

Proprietà sperimentali

  • Densità: 1.493
  • Punto di ebollizione: 830.8°C at 760 mmHg
  • Punto di infiammabilità: 273°C
  • Indice di rifrazione: 1.719

1,3,5a,8-tetrahydroxy-2-(9-hydroxy-2-methyl-5,6-dihydro-2H-2,6-methano-1-benzoxocin-4-yl)-10a-(3-methylbut-2-en-1-yl)-5a,10a-dihydro-11H-[1]benzofuro[3,2-b]chromen-11-one Letteratura correlata

Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD